molecular formula C22H38ClNO2 B2965309 1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride CAS No. 1327207-06-6

1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride

Cat. No. B2965309
CAS RN: 1327207-06-6
M. Wt: 384
InChI Key: QUGYDWORNSTKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C22H38ClNO2 and its molecular weight is 384. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact and Toxicology

A review focused on the occurrence, toxicity, and degradation of triclosan, a compound with some structural similarity to the one , highlights the widespread environmental presence and potential for transformation into more toxic compounds. This research underscores the importance of understanding the environmental fate and toxicological effects of synthetic compounds, including potential accumulation in organisms and effects on human health (Bedoux et al., 2012).

Pharmacokinetics and Drug Metabolism

Studies on various drugs and xenobiotics, including their metabolic fate and interaction with enzymes such as cytochrome P450, provide insights into how structurally complex compounds are processed in the body. Understanding these pathways is crucial for the development of safe and effective pharmaceuticals. The pharmacokinetics of propofol, for example, have been extensively reviewed, illustrating the importance of such research in clinical anesthesia (Langley & Heel, 1988).

Molecular Mechanisms and Therapeutic Potential

Research into the biological activities of phenolic compounds, such as chlorogenic acid, reveals their potential as antioxidants, anti-inflammatory agents, and modulators of metabolic disorders. These studies highlight the therapeutic potential of compounds with phenolic structures, suggesting areas of application for similar compounds in treating metabolic syndrome and other conditions (Santana-Gálvez et al., 2017).

Safety Profile and Regulatory Considerations

The safety assessment of fragrance ingredients, including cyclopentanones and cyclopentenones, demonstrates the regulatory scrutiny applied to compounds used in consumer products. These studies ensure that compounds are safe for human exposure and do not pose significant health risks, an important consideration for any compound intended for widespread use (Belsito et al., 2012).

properties

IUPAC Name

1-(cyclopentylamino)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO2.ClH/c1-21(2,3)16-22(4,5)17-10-12-20(13-11-17)25-15-19(24)14-23-18-8-6-7-9-18;/h10-13,18-19,23-24H,6-9,14-16H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGYDWORNSTKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CNC2CCCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride

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